Receptor Inactivity Profile: 2-(3,5-Dimethylphenyl)piperazine as a Dopamine/Serotonin-Negative Control
The positional isomer 1-(3,5-dimethylphenyl)piperazine demonstrates complete inactivity at dopamine and serotonin receptors, failing to meet primary assay thresholds of 50% inhibition [1]. In contrast, structurally related N-(2,3-dichlorophenyl)piperazine analogs exhibit high-affinity D3 receptor binding with Ki values ranging from 0.3 to 0.9 nM and D3/D2 selectivity ratios exceeding 40-fold [2]. This functional divergence—from complete receptor inactivity to sub-nanomolar affinity—is dictated solely by phenyl ring substitution pattern and piperazine attachment position. The 3,5-dimethylphenyl scaffold thus provides a validated negative control for neuropharmacological experiments, enabling researchers to definitively attribute observed effects to target engagement rather than scaffold-dependent off-target activity.
| Evidence Dimension | Dopamine and serotonin receptor binding activity |
|---|---|
| Target Compound Data | Inactive (missed primary assay threshold of 50% inhibition) for dopamine D2/D3/D4 and serotonin 5-HT1A/2A/2C receptors |
| Comparator Or Baseline | N-(2,3-dichlorophenyl)piperazine analogs: D3 Ki = 0.3–0.9 nM; D2 Ki = 40–53 nM |
| Quantified Difference | From complete inactivity to sub-nanomolar affinity; D3/D2 selectivity >40-fold |
| Conditions | In vitro competitive radioligand binding assays using human cloned receptors expressed in appropriate cell lines |
Why This Matters
Validates the compound as a negative control for dopamine and serotonin receptor studies, distinguishing it from active phenylpiperazine ligands for proper experimental design.
- [1] Bertin Bioreagent. 1-(3,5-Dimethylphenyl)piperazine (CAT N°: 20627). Product Datasheet. 2024. View Source
- [2] Chu W, Tu Z, McElveen E, Xu J, Taylor M, Luedtke RR, Mach RH. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands. Bioorganic & Medicinal Chemistry. 2005;13(1):77-87. View Source
